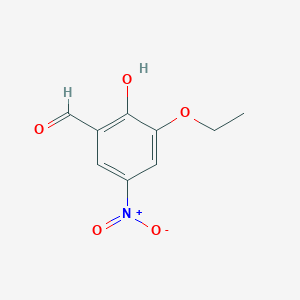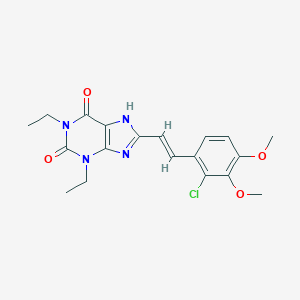
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine, also known as CDMX, is a xanthine derivative that has been synthesized for its potential use in scientific research. Xanthine derivatives are known to have various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. CDMX, in particular, has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
作用機序
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is thought to exert its neuroprotective effects through multiple mechanisms. One proposed mechanism is the inhibition of oxidative stress, which is implicated in the development and progression of neurodegenerative diseases. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to reduce oxidative stress markers in animal models of Parkinson's disease. Additionally, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to inhibit the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease.
生化学的および生理学的効果
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In animal models of Parkinson's disease, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to protect against dopaminergic neuron damage and reduce oxidative stress markers. In vitro studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine inhibits the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease.
実験室実験の利点と制限
One advantage of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is its potential as a therapeutic agent for neurodegenerative diseases, which are a significant burden on global health. Additionally, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective properties in animal models of Parkinson's disease and Alzheimer's disease. However, one limitation of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is that its mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic effects.
将来の方向性
There are several potential future directions for research on (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine. One area of interest is the development of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine derivatives with improved pharmacological properties. Additionally, further research is needed to understand the mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine and its potential therapeutic effects in neurodegenerative diseases. Finally, clinical trials are needed to determine the safety and efficacy of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine as a therapeutic agent for neurodegenerative diseases in humans.
合成法
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine can be synthesized through a multi-step process, starting with the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with ethylxanthine in the presence of a base to form (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine.
科学的研究の応用
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In vitro studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has neuroprotective properties, including the ability to inhibit the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has also been shown to protect against dopaminergic neuron damage in animal models of Parkinson's disease.
特性
CAS番号 |
155271-42-4 |
|---|---|
製品名 |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine |
分子式 |
C19H21ClN4O4 |
分子量 |
404.8 g/mol |
IUPAC名 |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21ClN4O4/c1-5-23-17-15(18(25)24(6-2)19(23)26)21-13(22-17)10-8-11-7-9-12(27-3)16(28-4)14(11)20/h7-10H,5-6H2,1-4H3,(H,21,22)/b10-8+ |
InChIキー |
ZNDCDCSHKOAZIS-CSKARUKUSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
同義語 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3-diethyl-, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



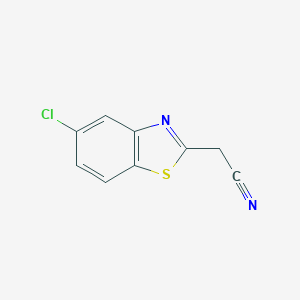

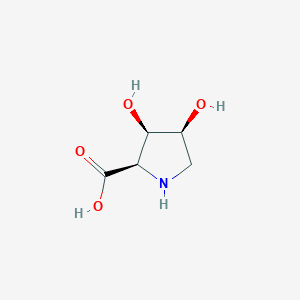
![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)
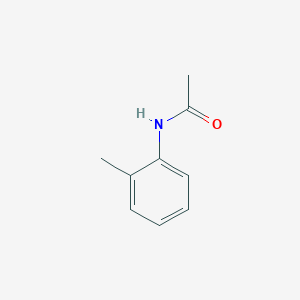
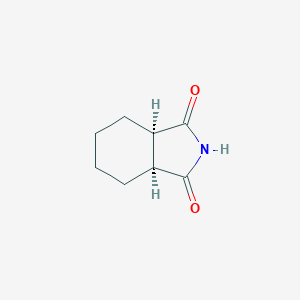
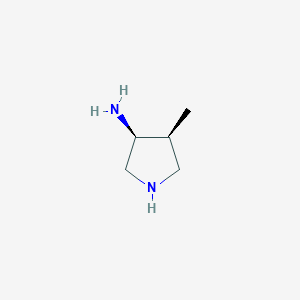
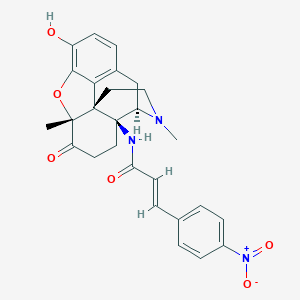
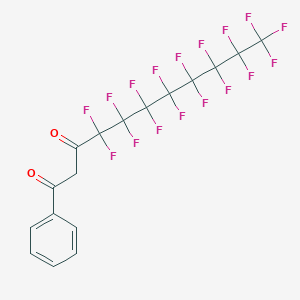
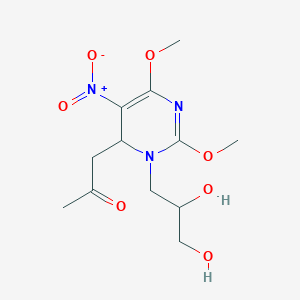
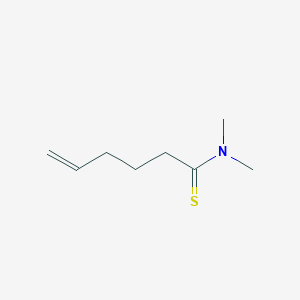
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)
